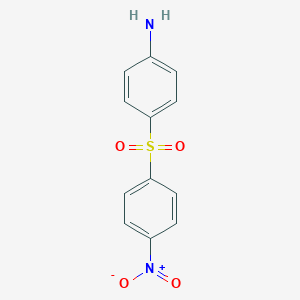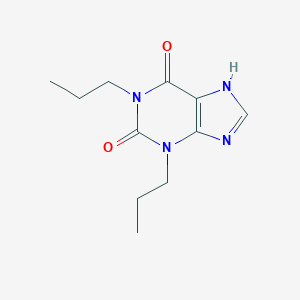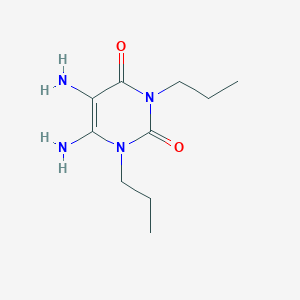
Bencilo N-Difenilmetil-2-azetidinocarboxilato
Descripción general
Descripción
Benzyl 1-benzhydryl-2-azetidinecarboxylate (BBAC) is an organic compound with a unique chemical structure. It is a white crystalline solid with a melting point of 149-151°C. It is soluble in ethanol, methanol, and acetone, and is insoluble in water. BBAC is used in various scientific applications such as organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
Investigación proteómica
El Bencilo N-Difenilmetil-2-azetidinocarboxilato se utiliza en la investigación proteómica debido a su función como intermediario en la síntesis de péptidos . Esta aplicación es crucial para comprender la estructura y la función de las proteínas, lo que puede conducir al desarrollo de nuevos fármacos y estrategias terapéuticas.
Síntesis de péptidos
El compuesto sirve como un análogo de anillo de cuatro miembros de la L-Prolina, que es significativo en el campo de la síntesis de péptidos . Su estructura permite la creación de cadenas de péptidos más estables y diversas, expandiendo las posibilidades para el desarrollo farmacéutico.
Aplicaciones terapéuticas
Existe un interés creciente en este compuesto por sus posibles aplicaciones terapéuticas. Sus propiedades estructurales pueden contribuir al desarrollo de nuevos agentes terapéuticos, particularmente en la orientación de interacciones de proteínas específicas dentro del cuerpo.
Síntesis orgánica
En la síntesis orgánica, el this compound es un intermediario valioso. Su estabilidad química y reactividad lo hacen adecuado para construir moléculas orgánicas complejas, que a menudo se necesitan en química medicinal .
Investigación química
Este compuesto también es importante en la investigación química general, donde se utiliza para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas . Su estructura única proporciona información sobre el comportamiento de los anillos de azetidina en varios entornos químicos.
Ciencia de los materiales
En la ciencia de los materiales, los investigadores exploran el uso de this compound en el desarrollo de nuevos materiales con posibles aplicaciones en electrónica, recubrimientos y otras tecnologías avanzadas .
Propiedades
IUPAC Name |
benzyl 1-benzhydrylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-24(27-18-19-10-4-1-5-11-19)22-16-17-25(22)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDVMKXDAGMXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22742-42-3 | |
| Record name | Benzyl 1-benzhydryl-2-azetidinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022742423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC286703 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

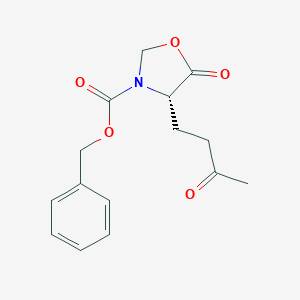
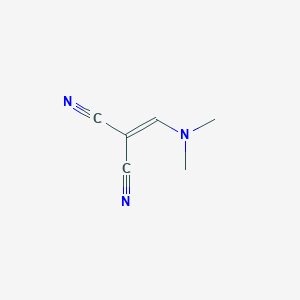


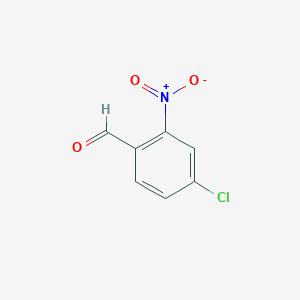
![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)



